[(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine
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Overview
Description
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: 3-methoxy-1-methyl-1H-pyrazole, formaldehyde, methylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-50°C.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
1-Methyl-1H-pyrazole: A simpler pyrazole compound without the methoxy group.
3-Methoxy-1H-pyrazole: Lacks the methyl group present in (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine.
Uniqueness
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-(3-methoxy-1-methylpyrazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H13N3O/c1-8-4-6-5-10(2)9-7(6)11-3/h5,8H,4H2,1-3H3 |
InChI Key |
SYCUIDHYMGQYSD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1OC)C |
Origin of Product |
United States |
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